molecular formula C20H27NO4 B6761095 N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-carboxamide

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-carboxamide

Cat. No.: B6761095
M. Wt: 345.4 g/mol
InChI Key: OYXWGQIRTOFPFL-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a dimethoxyphenyl moiety, and a cyclohexane ring, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-13-10-16(22)6-8-18(13)20(23)21(15-4-5-15)12-14-11-17(24-2)7-9-19(14)25-3/h7,9,11,13,15,18H,4-6,8,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXWGQIRTOFPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC1C(=O)N(CC2=C(C=CC(=C2)OC)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropylamine: This can be achieved through the reaction of cyclopropyl bromide with ammonia or an amine.

    Introduction of the dimethoxyphenyl group: This step involves the reaction of the cyclopropylamine with 2,5-dimethoxybenzyl chloride under basic conditions to form the corresponding N-substituted amine.

    Cyclohexane ring formation: The final step involves the cyclization of the intermediate with a suitable cyclohexanone derivative under acidic or basic conditions to form the desired carboxamide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and dimethoxyphenyl moieties, using reagents like alkyl halides or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and material science.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-carboxamide can be compared with similar compounds such as:

    N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-carboxylate: A closely related ester derivative with similar chemical properties.

    N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-thioamide: A thioamide analogue with potential differences in reactivity and biological activity.

    N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-4-oxocyclohexane-1-amine: An amine derivative with distinct chemical and biological properties.

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